molecular formula C9H11ClN2O B15274561 5-Chloro-4-(cyclopropylmethoxy)pyridin-3-amine

5-Chloro-4-(cyclopropylmethoxy)pyridin-3-amine

Cat. No.: B15274561
M. Wt: 198.65 g/mol
InChI Key: JOYHTBFSGSMACQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-(cyclopropylmethoxy)pyridin-3-amine: is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . This compound is characterized by a pyridine ring substituted with a chlorine atom at the 5-position, a cyclopropylmethoxy group at the 4-position, and an amine group at the 3-position. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-(cyclopropylmethoxy)pyridin-3-amine typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-4-(cyclopropylmethoxy)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-4-(cyclopropylmethoxy)pyridin-3-amine is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used in the design and synthesis of new drugs targeting specific biological pathways or receptors .

Industry: The compound finds applications in the development of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of derivatives with specific desired properties .

Mechanism of Action

The mechanism of action of 5-Chloro-4-(cyclopropylmethoxy)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The cyclopropylmethoxy group and the amine functionality can influence the binding affinity and selectivity towards these targets. The exact pathways and molecular interactions would vary based on the specific biological system being studied .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-4-(cyclopropylmethoxy)pyridin-3-amine is unique due to its specific substitution pattern, which can result in distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

5-chloro-4-(cyclopropylmethoxy)pyridin-3-amine

InChI

InChI=1S/C9H11ClN2O/c10-7-3-12-4-8(11)9(7)13-5-6-1-2-6/h3-4,6H,1-2,5,11H2

InChI Key

JOYHTBFSGSMACQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=NC=C2N)Cl

Origin of Product

United States

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